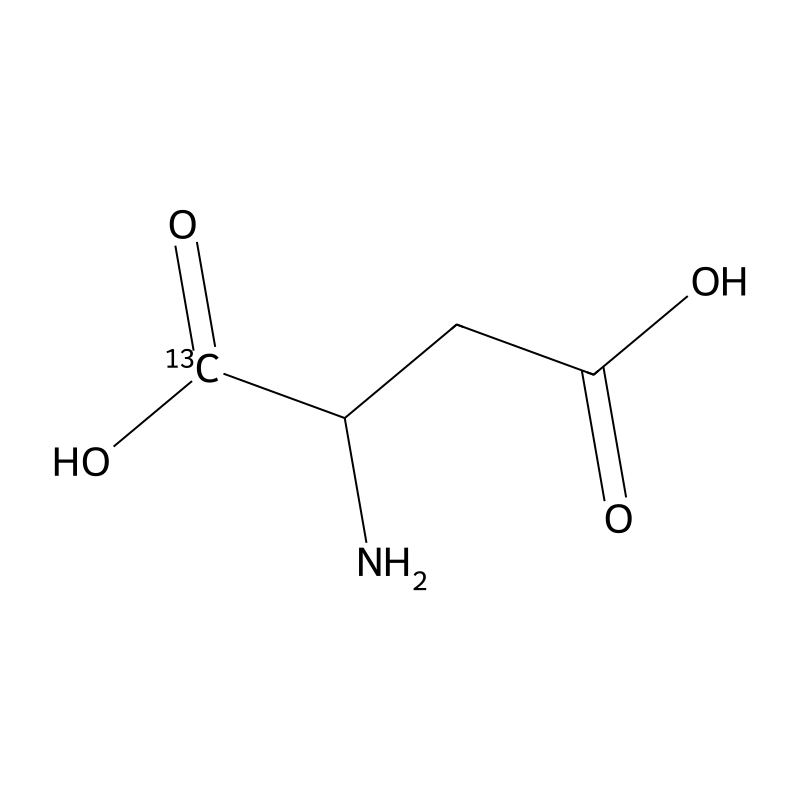

2-amino(113C)butanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-amino(113C)butanedioic acid, commonly known as aspartic acid, is a non-essential amino acid that plays a crucial role in various biochemical processes. Its molecular formula is C₄H₇NO₄, and it has a molecular weight of approximately 133.10 g/mol. This compound features two carboxylic acid groups, making it a dicarboxylic amino acid. As a polar molecule, it is soluble in water and exhibits a characteristic acidic taste. Aspartic acid is synthesized in the body and can be obtained from dietary sources such as meat, eggs, and dairy products .

- Oxidation: It can be oxidized to form 2-oxoglutaric acid, which is an intermediate in the citric acid cycle. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can be reduced to yield 2-aminopentanoic acid using reducing agents like lithium aluminum hydride.

- Decarboxylation: Under certain conditions, aspartic acid can undergo decarboxylation to produce β-alanine and carbon dioxide.

These reactions are vital for metabolic pathways, particularly in energy production and amino acid metabolism.

Aspartic acid plays several key roles in biological systems:

- Neurotransmitter: It functions as an excitatory neurotransmitter in the central nervous system, facilitating synaptic transmission.

- Metabolism: It is involved in the urea cycle and the synthesis of other amino acids, including asparagine and methionine.

- Energy Production: Aspartic acid contributes to the citric acid cycle by participating in the conversion of oxaloacetate to aspartate.

Research has indicated that it may also influence hormone secretion and immune function .

Aspartic acid can be synthesized through various methods:

- Biological Fermentation: Microbial fermentation using bacteria such as Escherichia coli or Corynebacterium glutamicum can produce aspartic acid from carbohydrates under anaerobic conditions.

- Chemical Synthesis: The chemical synthesis often involves the reaction of malic acid with ammonia followed by hydrolysis. Another method includes the reaction of maleic anhydride with ammonia .

The choice of synthesis method depends on cost efficiency and desired purity levels.

2-amino(113C)butanedioic acid has numerous applications across various fields:

- Food Industry: It is used as a flavor enhancer and is a component of artificial sweeteners.

- Pharmaceuticals: Aspartic acid is utilized in the synthesis of drugs and supplements aimed at improving cognitive function and athletic performance.

- Agriculture: It serves as a feed additive to promote growth in livestock .

Studies have shown that aspartic acid interacts with various biological systems:

- Neurotransmission: Its role as an excitatory neurotransmitter means it interacts with glutamate receptors, influencing synaptic plasticity and learning processes.

- Hormonal Regulation: Research indicates that it may modulate the release of hormones such as insulin and growth hormone, affecting metabolic pathways .

These interactions highlight its importance in both neurological health and metabolic regulation.

Several compounds share structural similarities with 2-amino(113C)butanedioic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Aspartate | C₄H₇NO₄ | Anionic form of aspartic acid at physiological pH |

| Glutamic Acid | C₅H₉NO₄ | Contains one additional carbon atom; more abundant in proteins |

| α-Aminobutyric Acid | C₄H₉NO₂ | Lacks one carboxylic group; primarily acts as a neurotransmitter |

| 2-Aminobutanedioic Acid | C₄H₇NO₄ | Structural isomer; differs in spatial arrangement |

The uniqueness of 2-amino(113C)butanedioic acid lies in its specific roles in neurotransmission and metabolism, distinguishing it from these similar compounds while contributing significantly to physiological functions.